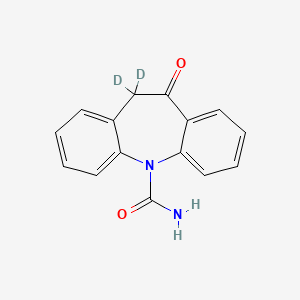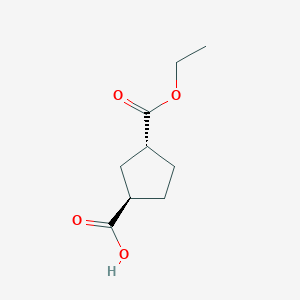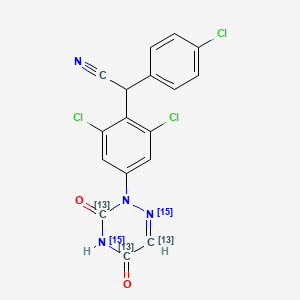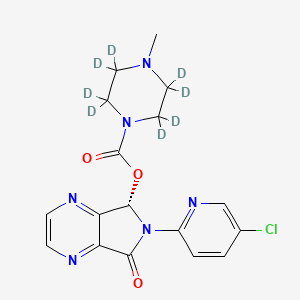
Eszopiclone-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eszopiclone-d8 is a deuterated form of eszopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Eszopiclone is the active S-enantiomer of zopiclone and belongs to the cyclopyrrolone class of drugs. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of eszopiclone due to its stability and resistance to metabolic degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eszopiclone-d8 involves the incorporation of deuterium atoms into the eszopiclone molecule. This can be achieved through various methods, including:
Optical Resolution of Zopiclone: This method involves the separation of enantiomers by chiral phase chromatography or stereoselective enzymatic catalysis using suitable microorganisms.
Asymmetric Synthesis: This method involves the use of chiral catalysts to selectively produce the desired enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, followed by purification processes to ensure the high purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final compound.
化学反応の分析
Types of Reactions
Eszopiclone-d8 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation under acidic conditions can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Eszopiclone-d8 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of eszopiclone in the body.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates involved in the metabolism of eszopiclone.
Drug Interaction Studies: Used to investigate potential interactions between eszopiclone and other drugs.
Biological Research: Helps in understanding the biological effects and mechanisms of action of eszopiclone.
作用機序
Eszopiclone-d8 exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It binds to the GABA-A receptor complex, enhancing the inhibitory effects of GABA and promoting sleep . The interaction occurs at binding sites located close to or allosterically coupled to benzodiazepine receptors .
類似化合物との比較
Similar Compounds
Zopiclone: The racemic mixture of which eszopiclone is the active S-enantiomer.
Zolpidem: Another nonbenzodiazepine hypnotic agent used for the treatment of insomnia.
Zaleplon: A nonbenzodiazepine hypnotic agent with a similar mechanism of action.
Uniqueness of Eszopiclone-d8
This compound is unique due to its deuterium content, which provides increased stability and resistance to metabolic degradation compared to its non-deuterated counterpart. This makes it particularly useful in pharmacokinetic and metabolic studies, as it allows for more accurate tracking and analysis of the compound’s behavior in the body .
特性
分子式 |
C17H17ClN6O3 |
|---|---|
分子量 |
396.9 g/mol |
IUPAC名 |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1/i6D2,7D2,8D2,9D2 |
InChIキー |
GBBSUAFBMRNDJC-KOYLLVOKSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |
正規SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


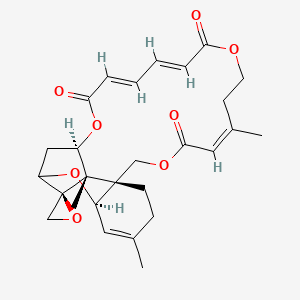
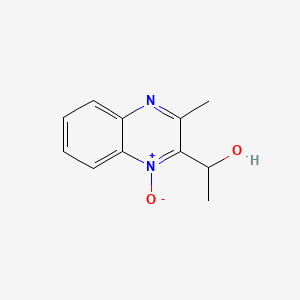
![2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)

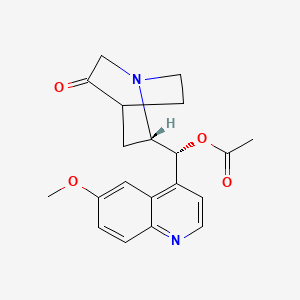
![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)
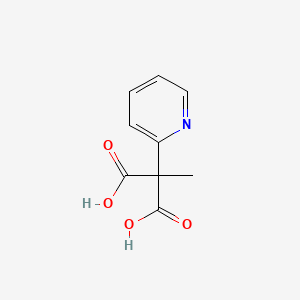
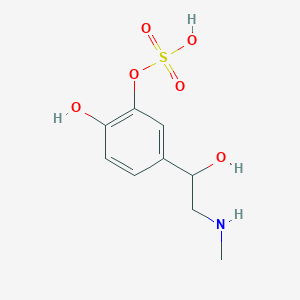

![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B13448167.png)
